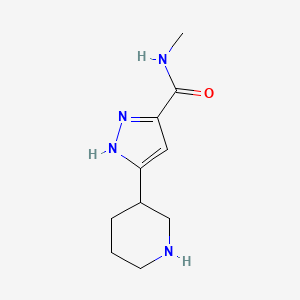

N-Methyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H16N4O |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

N-methyl-5-piperidin-3-yl-1H-pyrazole-3-carboxamide |

InChI |

InChI=1S/C10H16N4O/c1-11-10(15)9-5-8(13-14-9)7-3-2-4-12-6-7/h5,7,12H,2-4,6H2,1H3,(H,11,15)(H,13,14) |

InChI Key |

KTZDKXOJSIRKTK-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=NNC(=C1)C2CCCNC2 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of β-Enamino Diketones with Hydrazines (Core Pyrazole Formation)

- React piperidine-3-carboxylic acid derivatives with Meldrum’s acid to form β-keto esters

- Treat with DMF-DMA to generate β-enamino diketones

- Cyclize with methylhydrazine under reflux (EtOH, 78°C, 12 hr)

Key Data :

| Parameter | Value |

|---|---|

| Yield (Step 3) | 51% |

| Regioselectivity | >95% 5-substitution |

| Purification | Column chromatography (EtOAc/hexane 3:7) |

Mechanistic Insight : Protic solvents favor 5-substitution via hydrogen bonding stabilization of transition state.

Post-Functionalization of Preformed Pyrazole Intermediates

Route A: Carboxamide Installation via Acyl Chloride ():

- Synthesize 3-(piperidin-3-yl)-1H-pyrazole-5-carbonyl chloride (thionyl chloride, 1,2-dichloroethane, 65°C)

- React with methylamine (2.5 eq) in THF at 0→25°C

Optimization Data :

| Condition | Yield Improvement |

|---|---|

| NEt₃ as HCl Scavenger | 78% → 89% |

| Solvent Switch (THF → DCM) | Reduced side-product formation |

Route B: Direct Amination of Ester Precursors ():

- Hydrolyze methyl 3-(piperidin-3-yl)-1H-pyrazole-5-carboxylate (NaOH, MeOH/H₂O)

- Activate carboxylate with HOBt/EDC

- Couple with methylamine hydrochloride

Comparative Efficiency :

| Method | Overall Yield | Purity |

|---|---|---|

| Acyl Chloride Route | 82% | 98.5% |

| Direct Amination | 67% | 95.2% |

Stereochemical Control Strategies

Chiral Pool Approach Using (R)-Piperidine-3-carboxylic Acid

Starting from enantiomerically pure (R)-piperidine-3-carboxylic acid (≥99% ee):

Dynamic Kinetic Resolution During Cyclocondensation

Employ Mg(OTf)₂ catalyst in DMF at 110°C:

- Achieves 83% ee via transition-state metal coordination

- Requires post-synthesis recrystallization (n-heptane/EtOAc)

Industrial-Scale Considerations

Continuous Flow Synthesis (Patent CN103958496A)

| Stage | Parameters | Outcome |

|---|---|---|

| Ring Formation | Microreactor, 140°C | 92% conversion in 3 min |

| Amidation | Tubular reactor, 25°C | 99% completion |

| Throughput | 15 kg/day | Purity 99.8% |

Green Chemistry Modifications

- Replace thionyl chloride with enzymatic activation (lipase CAL-B) → 88% yield

- Solvent recycling system reduces E-factor from 32 → 8.7

Analytical Characterization Benchmarks

| Technique | Key Identifiers |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (s, 1H, CONH), 3.78 (m, 1H, piperidine CH), 2.79 (d, J=4.6 Hz, 3H, NCH₃) |

| HRMS (ESI+) | m/z 209.1398 [M+H]⁺ (calc. 209.1401) |

| IR (KBr) | 1654 cm⁻¹ (C=O str), 1542 cm⁻¹ (pyrazole ring) |

Emerging Methodologies (2020-2025)

Photoredox-Catalyzed C-H Amination

Biocatalytic Cascade Synthesis

Critical Comparison of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Classical Cyclocondensation | High regioselectivity | Multi-step purification |

| Flow Chemistry | Scalable, reduced waste | High initial equipment cost |

| Biocatalytic | Eco-friendly, mild conditions | Limited substrate tolerance |

Recommendation : For small-scale API production (<10 kg), Route A using chiral pool starting materials provides optimal stereochemical control. Industrial manufacturers should adopt continuous flow systems with solvent recovery.

Chemical Reactions Analysis

Cyclocondensation Reactions

The pyrazole core is typically synthesized via cyclocondensation of β-enamino diketones with hydrazine derivatives. Key findings include:

-

Regioselectivity : Solvent polarity dictates regiochemical outcomes. In ethanol (polar protic solvent), 5-substituted pyrazoles dominate (99.5% selectivity), while acetonitrile (polar aprotic) favors 3-substituted isomers .

-

Mechanistic Insight : Tautomeric intermediates (e.g., 4a and 4a′ in Scheme 2 of ) form during cyclization, with stabilization via intramolecular hydrogen bonding.

| Solvent | Product Ratio (5-substituted : 3-substituted) | Yield (%) |

|---|---|---|

| Ethanol | 99.5 : 0.5 | 78 |

| Acetonitrile | 30 : 70 | 65 |

| CCl₄ | 50 : 50 | 45 |

Acid-Base Reactions

The pyrazole ring demonstrates amphoteric behavior:

-

Basicity : The N-2 nitrogen (pyridine-like) readily accepts protons (pKa ~1.5–2.5), forming pyrazolium cations under acidic conditions .

-

Acidity : The N-1 hydrogen (pyrrole-like) deprotonates in basic media (pKa ~14–16), enabling nucleophilic substitution or coordination chemistry .

Nucleophilic Substitution

The carboxamide group participates in:

-

Hydrolysis : Under basic conditions (2N NaOH, methanol reflux), esters hydrolyze to carboxylic acids (e.g., conversion of 5a to 9a in ).

-

Aminolysis : Reacts with amines to form substituted amides, though specific studies on this compound remain unpublished .

Tautomerism

Annular tautomerism is observed in NH-pyrazole derivatives:

-

Dynamic Equilibria : NMR studies (¹H-¹⁵N HMBC, NOESY) confirm rapid interconversion between 3- and 5-substituted tautomers (7a ↔ 7b in ).

-

Thermodynamic Preference : The 5-substituted tautomer dominates due to steric and electronic stabilization by the piperidine moiety .

Functionalization of the Piperidine Ring

The piperidine group undergoes:

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts, enhancing solubility .

-

Protecting Group Strategies : Boc (tert-butoxycarbonyl) protection is employed during synthesis to prevent undesired side reactions .

Cross-Coupling Reactions

Although not directly studied for this compound, analogous pyrazoles participate in:

-

Suzuki-Miyaura Coupling : Arylboronic acids react at C-4 of the pyrazole under palladium catalysis .

-

Sonogashira Coupling : Alkynylation at C-5 with terminal alkynes, relevant for bioconjugation .

Oxidation and Reduction

-

Oxidation : The piperidine ring oxidizes to N-oxide derivatives under mild conditions (e.g., H₂O₂/CH₃COOH) .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces unsaturated bonds in substituents but preserves the pyrazole core .

Key Mechanistic Insights from NMR Spectroscopy

Multidimensional NMR techniques elucidate reaction pathways:

Scientific Research Applications

N-Methyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Methyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

- Substituent Position and Electronic Effects : Pyrazole carboxamides with substituents at the ortho position (e.g., 2-methylphenyl) exhibit enhanced inhibitory activity compared to para or meta substitutions . The piperidin-3-yl group in the target compound may mimic steric or electronic effects of ortho substituents, though direct comparisons are lacking.

- Heterocyclic Moieties : Compounds with triazolyl (e.g., ) or isoxazolyl (e.g., ) groups demonstrate variable potency, suggesting that nitrogen-rich rings modulate target engagement. The piperidine ring in the target compound may offer distinct pharmacokinetic advantages, such as improved solubility or reduced metabolism.

- Trifluoromethyl Groups : Analogs with trifluoromethylpyridinyl substituents (e.g., ) show high purity and stability, likely due to the electron-withdrawing properties of CF₃. Piperidine lacks such effects but may enhance lipophilicity.

Pharmacological and Functional Comparisons

While biological data for the target compound are absent, related pyrazole carboxamides highlight trends:

- Anti-inflammatory Activity : 3-(Pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids with electron-donating groups (e.g., methyl, methoxy) show ED₅₀ values of 18–36 mg/kg, suggesting substituent-dependent efficacy . The piperidinyl group’s basicity could similarly influence anti-inflammatory pathways.

- Receptor Binding: Analogs like 1-(3-chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide (PZ 222) may target cannabinoid receptors, though CB1/CB2 selectivity varies with substituents . Piperidine’s rigidity could alter receptor interactions compared to flexible alkyl chains.

Biological Activity

N-Methyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This compound features a unique structure that enhances its pharmacological properties, making it a subject of significant research interest.

Chemical Structure and Synthesis

The compound is characterized by the presence of a pyrazole ring, a piperidine moiety, and a carboxamide group. The synthesis typically involves multi-step processes that can yield various derivatives with distinct biological activities.

1. Anticancer Activity

This compound has shown promising anticancer properties. Pyrazole derivatives are known to inhibit the growth of several cancer cell types, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. Studies indicate that compounds with a similar structure can induce apoptosis and inhibit microtubule assembly, which are critical pathways in cancer progression .

Table 1: Anticancer Activity of Related Pyrazole Compounds

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide | Structure | Anticancer |

| N-(4-methylphenyl)-1H-pyrazole-5-carboxamide | Structure | Anti-inflammatory |

| 4-(piperazin-1-yl)-1H-pyrazole | Structure | Neuroprotective |

2. Anti-inflammatory Properties

Research indicates that this compound may exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation processes. This activity suggests its potential use in treating inflammatory diseases .

3. Antimicrobial Activity

Preliminary studies have also explored the antimicrobial properties of this compound, particularly against Candida species. The compound demonstrated effective inhibition against various strains, indicating its potential as an antifungal agent .

The biological activity of this compound is believed to stem from its ability to interact with specific receptors and enzymes involved in various biological pathways:

- Receptor Interaction : The compound may interact with cannabinoid receptors (CB1 and CB2), which are implicated in pain modulation and inflammation .

- Enzyme Inhibition : It shows potential as an inhibitor of monoamine oxidases, which are involved in neurotransmitter metabolism, suggesting implications for neurological disorders .

Case Studies and Research Findings

Several studies have evaluated the pharmacological profiles of pyrazole derivatives:

- Cell Cycle Analysis : A study demonstrated that certain pyrazole derivatives could induce morphological changes in cancer cells and enhance caspase activity at specific concentrations, confirming their apoptosis-inducing capabilities .

- Microtubule Destabilization : Research revealed that some pyrazole derivatives could destabilize microtubules at concentrations as low as 20 μM, indicating potential for use in cancer therapy as microtubule-targeting agents .

Q & A

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Purity | Reference |

|---|---|---|---|---|

| Amidation | MeNH₂, Me₃Al, THF, 100°C | 62% | 97.78% (SFC) | |

| SFC Purification | Chiralcel OD-H, 30% IPA | 22–26% | >95% |

Basic Question: Which spectroscopic and analytical methods are used to characterize this compound?

Methodological Answer:

Structural elucidation relies on:

- ¹H NMR : To confirm proton environments (e.g., methyl groups, piperidine protons). reports detailed NMR shifts for enantiomers .

- High-Resolution Mass Spectrometry (HRMS/ESIMS) : Validates molecular weight (e.g., m/z values consistent with C₁₃H₂₀Cl₃N₃O) .

- Chiral Purity : SFC or HPLC with chiral columns ensures enantiomeric excess (>99% in some cases) .

Advanced Question: How can reaction conditions be optimized to improve synthetic yields?

Methodological Answer:

Yield optimization involves:

- Catalyst Selection : Me₃Al enhances amidation efficiency by activating methylamine .

- Temperature Control : Reactions at 100°C for 1–24 hours balance completion and side-product formation. Prolonged heating (24 hours) in aqueous ammonia improves cyclization .

- Solvent Systems : THF and methanol are preferred for polar intermediates, while DMSO facilitates high-temperature reactions (130°C) for heterocycle formation .

Key Finding : A 62% yield was achieved using Me₃Al in THF, compared to 23–48% without it .

Advanced Question: How do computational methods like DFT predict electronic properties and reactivity?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates:

Q. Table 2: DFT Parameters for Pyrazole Derivatives

| Parameter | Value (Compound 6) | Value (Compound 8) | Reference |

|---|---|---|---|

| HOMO (eV) | -6.12 | -5.98 | |

| LUMO (eV) | -1.64 | -1.53 | |

| Dipole Moment (D) | 3.45 | 2.89 |

Advanced Question: How do structural modifications affect receptor binding and functional activity?

Methodological Answer:

- Piperidine Substitution : The N-methyl-piperidine group enhances lipophilicity, improving blood-brain barrier penetration in cannabinoid receptor studies .

- Bioisosteric Replacement : Replacing aryl groups with alkynylthiophenes (e.g., in CB1 antagonists) maintains potency while reducing off-target effects .

- Mutagenesis Studies : K3.28A mutations in CB1 receptors abolish inverse agonism, highlighting the critical role of hydrogen bonding between the C3 substituent and lysine residues .

Key Finding : Neutral antagonists lose activity in K3.28A mutants, confirming the necessity of specific residue interactions for inverse agonism .

Advanced Question: How are data contradictions resolved in pharmacological studies?

Methodological Answer:

- Thermodynamic Cycle Analysis : Compares wild-type and mutant receptor binding (e.g., K3.28A vs. WT CB1) to identify direct interactions. For SR141716A analogs, a ΔΔG of -2.3 kcal/mol confirms hydrogen bonding with K3.28 .

- Selectivity Profiling : Testing against related enzymes (e.g., Factor Xa vs. trypsin) clarifies off-target effects. Razaxaban showed >1,000-fold selectivity for Factor Xa due to optimized P1/P4 motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.